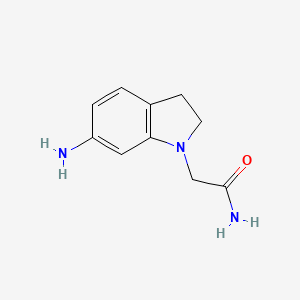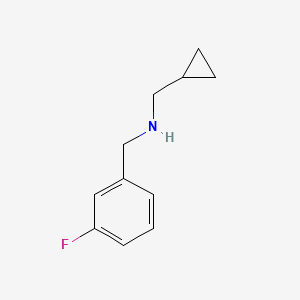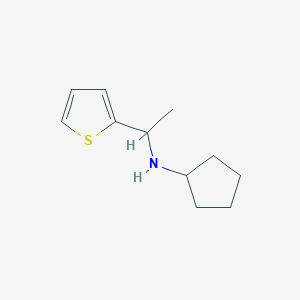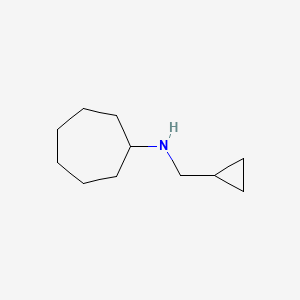
2-(6-Aminoindolin-1-yl)acetamide
Overview
Description
Indole derivatives, which may be structurally similar to the compound you’re asking about, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are physically crystalline and colorless in nature with specific odors .
Synthesis Analysis
While specific synthesis methods for “2-(6-Aminoindolin-1-yl)acetamide” are not available, indole derivatives are often synthesized through a variety of methods. For example, N-aryl or N-heteryl cyanoacetamides can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(6-Aminopyridin-2-yl)acetamid, includes a molecular formula of C7H9N3O, an average mass of 151.166 Da, and a monoisotopic mass of 151.074554 Da .Chemical Reactions Analysis
Indole derivatives have been reported to exhibit various chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Physical And Chemical Properties Analysis
Similar compounds like N-(6-Aminopyridin-2-yl)acetamid are known to be colorless crystals . More specific physical and chemical properties for “this compound” are not available.Scientific Research Applications
Antifungal Agents
Research has identified derivatives of 2-(6-Aminoindolin-1-yl)acetamide, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, as potential antifungal agents. These compounds have shown fungicidal activity against Candida and Aspergillus species, with improved plasmatic stability and broad antifungal in vitro activity against various fungi species, including molds and dermatophytes. In vivo efficacy in a murine model of systemic Candida albicans infection has been demonstrated, indicating a significant fungal load reduction in kidneys (Bardiot et al., 2015).
Antimicrobial Evaluation
Another study synthesized and evaluated 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives for their antimicrobial properties. The synthesized compounds displayed varying degrees of antimicrobial activity against selected microbial species (Gul et al., 2017).
Antibacterial Agents
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has shown potential as novel antibacterial agents. These compounds have demonstrated broad-spectrum in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria (Bhoi et al., 2015).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with notable antioxidant activity. These complexes exhibit significant in vitro antioxidant activity, measured by various assays, indicating their potential in biomedical applications (Chkirate et al., 2019).
Muscarinic Agonist Activity
N-(silatran-1-ylmethyl)acetamides have been synthesized and shown to act as partial muscarinic agonists. These compounds mimic the effect of acetylcholine by directly binding to cholinoreceptors of the ileal smooth muscle, suggesting potential therapeutic applications (Pukhalskaya et al., 2010).
Antiexudative Activity
Research on pyrolin derivatives, such as 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, has revealed anti-exudative properties. These compounds have demonstrated efficacy in reducing inflammation in animal models, surpassing the reference drug in some cases (Chalenko et al., 2019).
Safety and Hazards
Future Directions
The future directions in the field of medicinal chemistry involve the design and development of new pharmaceutical compounds. This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Mechanism of Action
Target of Action
The primary target of 2-(6-Aminoindolin-1-yl)acetamide is the ERK signaling pathway . This pathway plays a crucial role in eukaryotic cellular functions, including proliferation and differentiation . Aberrant activation of this pathway often leads to oncogenesis .
Mode of Action
This compound interacts with its targets by inhibiting ERK dimerization . This inhibition is unaffected by drug-resistant mechanisms that reactivate the ERK signaling . Thus, it provides a novel mode of action that can circumvent such reactivation .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase cascade, also known as the ERK signaling pathway . This pathway involves the sequential phosphorylation of downstream kinase modules: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ERK dimerization . This inhibition can impede tumor progression , making it a potential therapeutic agent for oncogenesis .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are structurally similar to this compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Compounds that inhibit ERK dimerization, such as DEL-22379, have been shown to impede tumor progression . If 2-(6-Aminoindolin-1-yl)acetamide has similar properties, it may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-2,5H,3-4,6,11H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAECOPRNDEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)

![Methyl 4-[(pentylamino)methyl]benzoate](/img/structure/B3074227.png)
![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074250.png)

![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3074261.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074268.png)

amine](/img/structure/B3074303.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3074323.png)